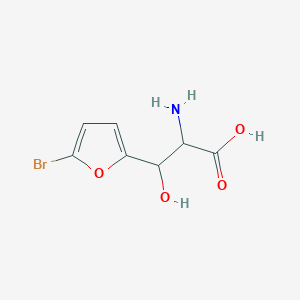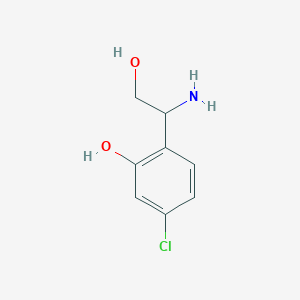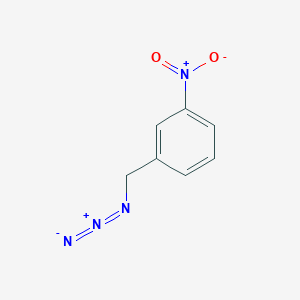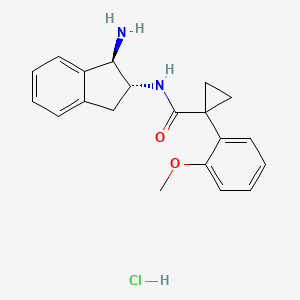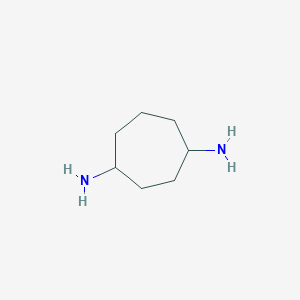
Cycloheptane-1,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cycloheptane-1,4-diamine is an organic compound characterized by a seven-membered carbon ring with two amine groups attached at the 1 and 4 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: Cycloheptane-1,4-diamine can be synthesized through several methods. One common approach involves the hydrogenation of cycloheptane-1,4-dinitrile, which is achieved by treating the dinitrile with hydrogen gas in the presence of a suitable catalyst, such as palladium on carbon. The reaction typically occurs under high pressure and moderate temperatures.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the catalytic hydrogenation of cycloheptane-1,4-dinitrile on a larger scale. This process requires precise control of reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Cycloheptane-1,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cycloheptane-1,4-dione.
Reduction: It can be reduced to form this compound derivatives.
Substitution: The amine groups can participate in substitution reactions, forming various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst is often used.
Substitution: Halogenating agents like thionyl chloride can be used to introduce halogen atoms into the molecule.
Major Products Formed:
Oxidation: Cycloheptane-1,4-dione.
Reduction: Various this compound derivatives.
Substitution: Halogenated this compound compounds.
Scientific Research Applications
Cycloheptane-1,4-diamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Medicine: this compound derivatives have potential therapeutic applications, including as intermediates in the synthesis of pharmaceuticals.
Industry: It is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism by which cycloheptane-1,4-diamine exerts its effects depends on its specific application. In biochemical contexts, the compound can interact with enzymes and other proteins, potentially inhibiting or modifying their activity. The amine groups can form hydrogen bonds and ionic interactions with various molecular targets, influencing biological pathways.
Comparison with Similar Compounds
Cyclohexane-1,4-diamine: A six-membered ring analog with similar chemical properties but different reactivity due to ring strain differences.
Cyclooctane-1,4-diamine: An eight-membered ring analog with distinct conformational properties.
Uniqueness: Cycloheptane-1,4-diamine is unique due to its seven-membered ring structure, which imparts specific chemical and physical properties. The ring strain and conformational flexibility of this compound distinguish it from its six- and eight-membered counterparts, affecting its reactivity and interactions in various applications.
Properties
Molecular Formula |
C7H16N2 |
|---|---|
Molecular Weight |
128.22 g/mol |
IUPAC Name |
cycloheptane-1,4-diamine |
InChI |
InChI=1S/C7H16N2/c8-6-2-1-3-7(9)5-4-6/h6-7H,1-5,8-9H2 |
InChI Key |
LTYYPHXVTIFFLQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC(C1)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butyl N-[1-(2-hydroxyethyl)cyclopropyl]-N-methylcarbamate](/img/structure/B13553465.png)

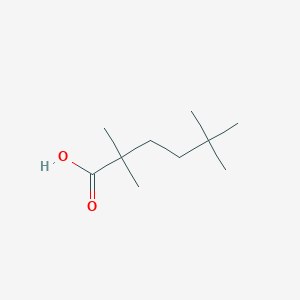
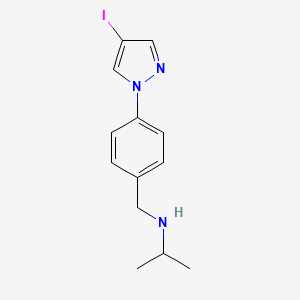
![2-Ethynyl-7-oxabicyclo[2.2.1]heptane](/img/structure/B13553507.png)
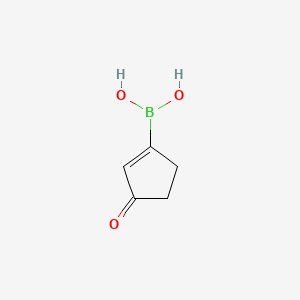
![[3-Formyl-5-(methoxycarbonyl)phenyl]boronic acid](/img/structure/B13553517.png)

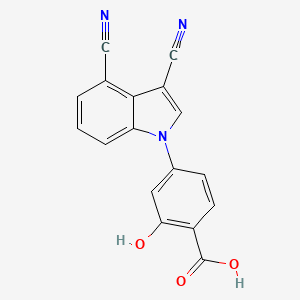
![tert-butyl 2-(2,6-dioxopiperidin-3-yl)-2,6-dihydropyrrolo[3,4-c]pyrazole-5(4H)-carboxylate](/img/structure/B13553535.png)
